molecular formula C14H13NS B099258 Benzothiazole,2,3-dihydro-3-methyl-2-phenyl-(9ci) CAS No. 16192-33-9

Benzothiazole,2,3-dihydro-3-methyl-2-phenyl-(9ci)

Cat. No.: B099258
CAS No.: 16192-33-9
M. Wt: 227.33 g/mol
InChI Key: KZRWYPLMYWSJFP-UHFFFAOYSA-N
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Description

Benzothiazole,2,3-dihydro-3-methyl-2-phenyl-(9ci) is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzothiazole,2,3-dihydro-3-methyl-2-phenyl-(9ci) typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with acetophenone under acidic conditions to form the benzothiazole ring . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

In industrial settings, the production of Benzothiazole,2,3-dihydro-3-methyl-2-phenyl-(9ci) may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .

Mechanism of Action

The mechanism of action of Benzothiazole,2,3-dihydro-3-methyl-2-phenyl-(9ci) involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzothiazole,2,3-dihydro-3-methyl-2-phenyl-(9ci) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both phenyl and methyl groups enhances its reactivity and potential for diverse applications .

Properties

CAS No.

16192-33-9

Molecular Formula

C14H13NS

Molecular Weight

227.33 g/mol

IUPAC Name

3-methyl-2-phenyl-2H-1,3-benzothiazole

InChI

InChI=1S/C14H13NS/c1-15-12-9-5-6-10-13(12)16-14(15)11-7-3-2-4-8-11/h2-10,14H,1H3

InChI Key

KZRWYPLMYWSJFP-UHFFFAOYSA-N

SMILES

CN1C(SC2=CC=CC=C21)C3=CC=CC=C3

Canonical SMILES

CN1C(SC2=CC=CC=C21)C3=CC=CC=C3

Synonyms

Benzothiazole, 2,3-dihydro-3-methyl-2-phenyl- (9CI)

Origin of Product

United States

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